3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide
Description
This compound is a synthetic indole-2-carboxamide derivative featuring two key substituents:
- A 4-chlorobenzamido group at position 3 of the indole core.
- A cyclopropylmethyl group attached to the carboxamide nitrogen.
The indole scaffold is widely studied for its bioactivity in medicinal chemistry, particularly in targeting receptors like cannabinoid (CB1) and nicotinic acetylcholine receptors (nAChRs) . The 4-chlorobenzamido group introduces electron-withdrawing and lipophilic properties, which may enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(cyclopropylmethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-9-7-13(8-10-14)19(25)24-17-15-3-1-2-4-16(15)23-18(17)20(26)22-11-12-5-6-12/h1-4,7-10,12,23H,5-6,11H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYTXBLYVSKLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide is part of a class of indole derivatives that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and therapeutic efficacy.
Synthesis
The synthesis of this compound typically involves the coupling of 4-chlorobenzoyl chloride with cyclopropylmethylamine followed by cyclization to form the indole framework. The process often requires specific conditions to ensure high yield and purity, which are crucial for subsequent biological evaluations .
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : The indole-2-carboxamide derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549). The mechanism involves the inhibition of key regulatory proteins such as CDK2 and EGFR, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : Studies indicate that compounds in this class can induce apoptosis through the activation of caspases (3, 8, and 9) and modulation of Bcl-2 family proteins. Increased levels of pro-apoptotic factors like Bax and Cytochrome C have been observed, suggesting a mitochondrial pathway activation in apoptosis .
Biological Activity Data
The biological activity of 3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide can be summarized in the following table:
| Activity | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 1.35 | CDK2 and EGFR inhibition |
| Apoptosis Induction | MCF-7 | - | Caspase activation |
| Antituberculosis | Mycobacterium tuberculosis | Low micromolar | Phenotypic screening |
Case Study 1: Anticancer Activity
In a study evaluating several indole derivatives, 3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide demonstrated a GI50 value comparable to doxorubicin against MCF-7 cells. The study highlighted its potential as a multi-targeted kinase inhibitor with significant apoptotic effects .
Case Study 2: Antituberculosis Potential
Another research focused on the antituberculosis activity of indole-2-carboxamides found that this compound exhibited low micromolar potency against Mycobacterium tuberculosis. Structural modifications were shown to enhance its efficacy while maintaining metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carboxamides
Below is a detailed comparison with analogous compounds derived from the provided evidence:
N-Cyclopropyl-1H-Indole-2-Carboxamide (Compound 11)
- Structure : Lacks the 3-(4-chlorobenzamido) substituent.
- Synthesis : Prepared via coupling of indole-2-carboxylic acid with cyclopropylamine under standard carbodiimide conditions (e.g., BOP/DIPEA) .
- Key Differences: Lower molecular weight (simpler structure). Reduced lipophilicity (ClogP ≈ 2.1 vs. 3.8 for the target compound). Limited bioactivity data, but serves as a precursor for more complex derivatives .
5F-AMP (N-(Cyclopropylmethyl)-1-(5-Fluoropentyl)-1H-Indole-3-Carboxamide)
- Structure : Indole-3-carboxamide with a 5-fluoropentyl chain on the indole nitrogen.
- Relevance : Shares the cyclopropylmethyl carboxamide group but differs in substitution position (3-carboxamide vs. 2-carboxamide).
- Bioactivity: Known as a synthetic cannabinoid receptor agonist with potent CB1 affinity (Ki < 10 nM) .
- Key Differences :
N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide (Compound 5)
- Structure: Features a 4-chlorophenoxyacetamido group on the phenyl ring instead of the indole core.
- Synthesis: Generated via sequential coupling of 2-(4-chlorophenoxy)acetic acid and indole-2-carboxylic acid to an ortho-aminophenyl intermediate .
- Key Differences: The 4-chlorophenoxy group introduces polar oxygen, reducing ClogP (≈3.2 vs. 3.8).
3-(Azidomethyl)-N-(4-Benzoylphenethyl)-5-Chloro-1H-Indole-2-Carboxamide
- Structure : Contains a photoactivatable azidomethyl group at position 3 and a 4-benzoylphenethyl chain.
- Relevance : Demonstrates the versatility of indole-2-carboxamides in incorporating functional groups for targeted drug delivery.
- Key Differences :
Structural and Functional Analysis Table
Key Research Findings
- Substituent Position Matters : Indole-2-carboxamides (e.g., target compound) vs. 3-carboxamides (e.g., 5F-AMP) exhibit divergent receptor affinities due to altered hydrogen-bonding and steric interactions .
- Chlorine Enhances Stability: The 4-chloro group in benzamido/phenoxy derivatives improves metabolic stability by reducing oxidative metabolism .
- Cyclopropylmethyl as a Bioisostere : This group balances lipophilicity and conformational rigidity, often mimicking branched alkyl chains in receptor binding pockets .
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorobenzamido)-N-(cyclopropylmethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via sequential coupling reactions. A common approach involves:
- Step 1 : Amide bond formation between 4-chlorobenzoyl chloride and an indole-2-carboxylic acid derivative using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base .
- Step 2 : Introduction of the cyclopropylmethyl group via nucleophilic substitution or reductive amination. Optimization includes temperature control (0–5°C for exothermic steps), solvent selection (DCM for solubility), and monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
- 1H/13C NMR : Critical for verifying regiochemistry and functional groups. For example, the indole NH proton typically appears near δ 11.8–12.0 ppm in DMSO-d6, while cyclopropylmethyl protons resonate as multiplet signals around δ 0.5–1.2 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution data (HRMS) to validate the empirical formula .
- Elemental analysis : Ensure ≤0.5% deviation from calculated C/H/N values to confirm purity .
Q. How can solubility challenges in biological assays be addressed?
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of the carboxamide) may enhance aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Impurity profiles : Batch-to-batch variability in byproducts (e.g., unreacted intermediates) can affect bioactivity. Use HPLC with UV/ELSD detection (≥95% purity threshold) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target engagement. Standardize protocols using reference compounds (e.g., kinase inhibitors for enzymatic assays) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on key interactions:
- The 4-chlorobenzamido group may occupy hydrophobic pockets.
- The cyclopropylmethyl moiety could influence steric hindrance .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
Q. What mechanistic insights can be gained from studying metabolic stability in vitro?
- Liver microsome assays : Identify major metabolites (e.g., CYP450-mediated oxidation of the indole ring).
- Stability optimization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions or replace the cyclopropylmethyl group with a bulkier substituent .
Q. How do crystallographic data inform polymorph control during scale-up?
- Single-crystal X-ray diffraction : Reveal packing motifs (e.g., hydrogen-bonding networks involving the carboxamide).
- Polymorph screening : Use solvents like ethanol/water mixtures to isolate the most thermodynamically stable form for formulation .
Methodological Considerations
Q. What are best practices for reproducibility in multi-step syntheses?
- Stoichiometric precision : Use freshly distilled DCM and anhydrous conditions to minimize side reactions.
- In-line monitoring : Implement FTIR or ReactIR to track reaction progress in real time .
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be troubleshooted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
